Hellebrigenol
Overview
Description
Hellebrigenol is a butadienolide compound extracted from the venom of the Vietnamese toad (Bufo vulgaris) and the leaves of Helleborus niger . It is known for its significant antitumor activity and cytotoxicity against various cancer cell lines . The chemical formula of this compound is C24H34O6, and it has a molecular weight of 418.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hellebrigenol can be synthesized through various chemical reactions involving the extraction of bufadienolides from natural sources. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL DMSO, followed by mixing with PEG300, Tween 80, and distilled water .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the venom of Bufo vulgaris and the leaves of Helleborus niger. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Hellebrigenol undergoes various chemical reactions, including hydroxylation and dehydrogenation . These reactions are primarily mediated by enzymes such as cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) .
Common Reagents and Conditions:
Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, typically using reagents like hydrogen peroxide (H2O2) and catalysts such as iron or copper complexes.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed: The major products formed from these reactions include hydroxylated and dehydrogenated derivatives of this compound, which exhibit varying degrees of cytotoxicity against cancer cell lines .
Scientific Research Applications
Hellebrigenol has a wide range of scientific research applications, including:
Mechanism of Action
Hellebrigenol exerts its effects primarily through its interaction with cellular pathways involved in apoptosis and autophagy. It targets the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mechanistic target of rapamycin (mTOR) pathway, leading to the induction of cell death in cancer cells . Additionally, this compound has been shown to modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Hellebrigenol is part of the bufadienolide family, which includes other compounds such as:
- Hellebrigenin
- Arenobufagin
- Bufotalin
- Bufalin
These compounds share similar structural features but differ in their cytotoxicity and metabolic profiles . This compound is unique due to its specific hydroxylation and dehydrogenation patterns, which contribute to its distinct cytotoxic effects .
Properties
IUPAC Name |
5-[3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVKNZHLRVHZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965036 | |
Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-79-2 | |
Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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